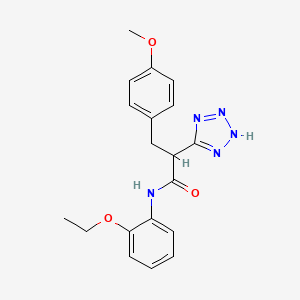

![molecular formula C16H20N2O2S B2981111 (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 865180-75-2](/img/structure/B2981111.png)

(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[d]thiazol-2(3H)-one derivatives are a class of organic compounds that contain a benzene ring fused to a thiazole ring . These compounds have been studied for their potential biological activities, including antidepressant and anticonvulsant effects .

Synthesis Analysis

The synthesis of similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, involves a 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis

The molecular structure of these compounds typically includes a benzothiazole core, which consists of a benzene ring fused to a thiazole ring .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary depending on their specific structure. For example, the molecular weight of 3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide is 315.23 .Scientific Research Applications

Photodynamic Therapy Applications

Compounds structurally related to benzothiazoles have been explored for their utility in photodynamic therapy (PDT). For instance, Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with benzothiazole-derived schiff base groups, exhibiting high singlet oxygen quantum yield. These compounds demonstrated significant potential as type II photosensitizers for cancer treatment in PDT, owing to their excellent fluorescence properties and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antiviral Agents

Thiazole and thiazolidine derivatives have been identified as potent antimicrobial and antiviral agents. Stachulski et al. (2011) reported on thiazolides, specifically 2-hydroxyaroyl-N-(thiazol-2-yl)amides, exhibiting significant activity against hepatitis B virus replication. This study highlighted the structural parameters of thiazolides that correlate with their efficacy, offering a basis for designing novel antiviral agents (Stachulski et al., 2011).

Anticancer Activity

Research into compounds incorporating thiazole and benzothiazole moieties has also extended to anticancer applications. Gomathi Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes with thiazole-hydrazone ligands, demonstrating significant in vitro cytotoxicity against the human breast cancer cell line (MCF-7). These findings suggest the potential of thiazole derivatives in developing novel anticancer drugs (Gomathi Vellaiswamy & Ramaswamy, 2017).

Catalytic Applications

Compounds related to benzothiazoles and thiazolidines have been investigated for their catalytic properties as well. For example, the synthesis and characterization of molybdenum(VI) complexes with thiazole-hydrazone ligands encapsulated in zeolite Y demonstrated efficient and reusable catalysts for the oxidation of primary alcohols and hydrocarbons. This study by Ghorbanloo and Maleki Alamooti (2017) showcases the role of such complexes in facilitating selective and efficient chemical transformations (Ghorbanloo & Maleki Alamooti, 2017).

Mechanism of Action

Target of Action

The primary target of (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide is the Adenosine Monophosphate-Activated Protein Kinase (AMPK) . AMPK is a major target for antidiabetic drugs . It plays a crucial role in regulating cellular energy homeostasis and has a wide range of downstream effects that can influence metabolic pathways.

Mode of Action

This compound acts as an AMPK-activating agent . It interacts with AMPK, leading to its activation . The activation of AMPK can increase the rate of glucose uptake in skeletal muscle cells .

Biochemical Pathways

The activation of AMPK by this compound affects several biochemical pathways. One of the most significant is the glucose metabolism pathway . The compound increases the rate of glucose uptake in skeletal muscle cells, which can lead to increased glucose utilization and decreased blood glucose levels .

Result of Action

The activation of AMPK by this compound leads to increased glucose uptake in skeletal muscle cells . This can result in lower blood glucose levels, which is beneficial for managing diabetes . Additionally, the compound also augments glucose-stimulated insulin secretion in INS-1E β-cells and rat islets .

Properties

IUPAC Name |

N-(6-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-5-9-18-13-8-7-12(20-6-2)10-14(13)21-16(18)17-15(19)11(3)4/h5,7-8,10-11H,1,6,9H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVMJSRPAXFRQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C(C)C)S2)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-((4-(methoxycarbonyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2981028.png)

![N-(2,5-dimethoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2981031.png)

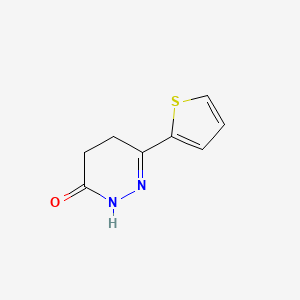

![2-cyclopentyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2981034.png)

![N-cyclopentyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2981036.png)

![6-Bromo-1,8a-dihydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B2981039.png)

![5-Methyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2981040.png)

![2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2981041.png)

![2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B2981047.png)

![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2981048.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2981049.png)

![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2981051.png)